8-Azaspiro[4.5]decan-1-amine
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Overview
Description
8-Azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-1-amine can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound .
Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield this compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow processes and biocatalytic methods. These approaches enhance the efficiency and scalability of the synthesis, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the spirocyclic structure .
Scientific Research Applications
8-Azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan-8-ium: This compound shares a similar spirocyclic structure but includes oxygen atoms in the ring system.
2,8-Diazaspiro[4.5]decan-1-one: This derivative is known for its selective inhibition of TYK2/JAK1, making it a valuable compound in medicinal chemistry.
Uniqueness
8-Azaspiro[4.5]decan-1-amine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-azaspiro[4.5]decan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDGRXUGNLFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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